molecular formula C19H15F4N3O4S2 B6556504 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide CAS No. 1040666-49-6

3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide

Cat. No.: B6556504
CAS No.: 1040666-49-6
M. Wt: 489.5 g/mol
InChI Key: OQEPFUBCMQLBCO-UHFFFAOYSA-N
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Description

3-[2-(4-Fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide is a sulfonamide-containing thiazole derivative characterized by a 1,3-thiazol core substituted with a 4-fluorobenzenesulfonamido group and a propanamide chain terminating in a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group enhances lipophilicity, which may influence membrane permeability and metabolic stability .

Properties

IUPAC Name

3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3O4S2/c20-12-1-8-16(9-2-12)32(28,29)26-18-25-14(11-31-18)5-10-17(27)24-13-3-6-15(7-4-13)30-19(21,22)23/h1-4,6-9,11H,5,10H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEPFUBCMQLBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Modifications

Compound A : 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamide (CAS 338408-14-3)
  • Core Structure : Shares the 1,3-thiazol ring but lacks the sulfonamide group.
  • Substituents : Chlorophenyl at position 4 of thiazol vs. fluorobenzenesulfonamido in the target compound.
  • Pharmacodynamic Implications : The absence of sulfonamide may reduce enzyme-targeting capability compared to the target compound .
Compound B : 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((4-(trifluoromethoxy)phenyl)sulfonyl)propanamide (Compound 57 from )
  • Core Structure : Indole-propanamide hybrid vs. thiazol-propanamide in the target.
  • Substituents : Both feature a trifluoromethoxyphenylsulfonamide group, but Compound B includes a chlorobenzoyl-indole moiety.
  • Synthetic Yield: 33% for Compound B vs.
Compound C : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
  • Core Structure : 1,2,4-triazole-thione vs. thiazol-sulfonamide in the target.
  • Tautomerism : Exists as thione tautomers, unlike the rigid thiazol-sulfonamide framework of the target .

Physicochemical and Spectral Properties

Property Target Compound Compound A Compound B Compound C (X = Cl)
Molecular Weight ~510 g/mol (estimated) 379.84 g/mol 585.91 g/mol 483.89 g/mol
LogP ~3.8 (predicted) 4.2 5.1 3.5
IR ν(C=O) Not reported 1682 cm⁻¹ 1663–1682 cm⁻¹ Absent (tautomerism)
1H-NMR (δ NH) Not reported 8.1–8.3 ppm (sulfonamide) 10.2 ppm (amide NH) 7.8–8.0 ppm (triazole NH)
  • Key Observations :
    • The target compound’s trifluoromethoxy group likely increases lipophilicity (LogP ~3.8) compared to Compound C (LogP 3.5) .
    • Absence of C=O IR bands in Compound C contrasts with the target’s propanamide carbonyl, highlighting structural differences .

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